molecular formula C8H6ClN3O B13984523 6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one

6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one

Cat. No.: B13984523
M. Wt: 195.60 g/mol
InChI Key: HYSLHVMRVBBRIG-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a pyrido[3,2-D]pyrimidin-4(3H)-one core structure with a chlorine atom at the 6th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-chloropyridine with formamide under acidic conditions to form the desired pyridopyrimidine ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one derivatives.

Scientific Research Applications

6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine: Similar structure but with an amine group instead of a ketone.

    2-Methylpyrido[3,2-D]pyrimidin-4(3H)-one: Lacks the chlorine atom at the 6th position.

    6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-thione: Contains a thione group instead of a ketone.

Uniqueness

6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups in the pyridopyrimidine core makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

6-chloro-2-methyl-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C8H6ClN3O/c1-4-10-5-2-3-6(9)12-7(5)8(13)11-4/h2-3H,1H3,(H,10,11,13)

InChI Key

HYSLHVMRVBBRIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)N=C(C=C2)Cl

Origin of Product

United States

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